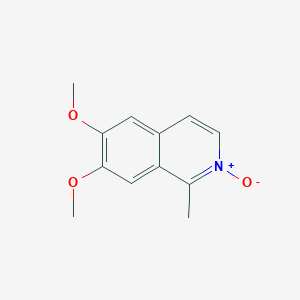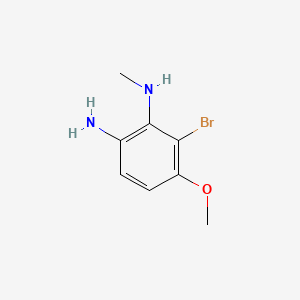![molecular formula C6H4BrN3O B13942464 1-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13942464.png)
1-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one, 1-bromo- is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a triazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one, 1-bromo- typically involves the nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . These reactions often require high temperatures and long reaction times, such as microwave-assisted heating with sodium methoxide at 150–160°C or refluxing with triethyl orthoformate and xylene .
Industrial Production Methods: In industrial settings, continuous flow chemistry tools are employed to enhance the efficiency and scalability of the synthesis. For example, the amination step can be adapted to continuous flow by applying in situ monochloramine synthesis and utilizing a process-friendly soluble base like potassium tert-butoxide .
Análisis De Reacciones Químicas
Types of Reactions: Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one, 1-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: Intramolecular cyclization can occur, leading to the formation of more complex ring systems.
Common Reagents and Conditions:
Sodium Methoxide (NaOMe): Used in microwave-assisted heating for cyclization reactions.
Triethyl Orthoformate (HC(OEt)3): Used in refluxing conditions for cyclization.
Potassium tert-Butoxide (KOt-Bu): Used in continuous flow processes for amination reactions
Major Products: The major products formed from these reactions include various substituted pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one, 1-bromo- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Industry: Utilized in the development of antiviral drugs and other pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one, 1-bromo- involves its interaction with specific molecular targets and pathways:
Tankyrase Inhibition: The compound binds to the tankyrase enzyme, inhibiting its activity and affecting cellular processes such as Wnt signaling.
Stearoyl CoA Desaturase Inhibition: It inhibits the enzyme stearoyl CoA desaturase, which plays a role in fatty acid metabolism.
Eg5 Inhibition: The compound interferes with the Eg5 motor protein, which is essential for mitotic spindle formation during cell division.
Comparación Con Compuestos Similares
Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one, 1-bromo- can be compared with other similar compounds such as:
Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one: Another heterocyclic compound with similar biological activities but different structural features.
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds exhibit potent activities against FGFR1, 2, and 3, highlighting their potential in cancer therapy.
The uniqueness of Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one, 1-bromo- lies in its specific substitution pattern and its ability to undergo diverse chemical reactions, making it a versatile scaffold in drug discovery and development.
Propiedades
Fórmula molecular |
C6H4BrN3O |
|---|---|
Peso molecular |
214.02 g/mol |
Nombre IUPAC |
1-bromo-3H-pyrrolo[1,2-d][1,2,4]triazin-4-one |
InChI |
InChI=1S/C6H4BrN3O/c7-5-4-2-1-3-10(4)6(11)9-8-5/h1-3H,(H,9,11) |
Clave InChI |
YMMFDEGRVJFCLH-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=C1)C(=NNC2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl (4-(aminomethyl)benzo[d]thiazol-2-yl)carbamate](/img/structure/B13942410.png)
![2-[(4-Ethoxy-3-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13942423.png)
![2,7-Dichloro-8-fluoro-4-methoxypyrido[4,3-d]pyrimidine](/img/structure/B13942426.png)



![3-[Ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzoic acid](/img/structure/B13942447.png)
![Acetamide, N-[2-(3-ethyl-2,3,4,9-tetrahydro-4-methoxy-1-methylene-1H-carbazol-2-yl)ethyl]-N-methyl-](/img/structure/B13942452.png)



